molecular formula C8H11NO2S B13341415 2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid

2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid

Cat. No.: B13341415
M. Wt: 185.25 g/mol
InChI Key: XOLHWETZQDHYCH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the alkylation of thiazole with 2,2-dimethylpropanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(thiazol-2-yl)propanoic acid
  • 3-(Thiazol-2-yl)propanoic acid
  • 2,2-Dimethyl-3-(thiazol-4-yl)propanoic acid

Uniqueness

2,2-Dimethyl-3-(thiazol-2-yl)propanoic acid is unique due to the presence of the 2,2-dimethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-8(2,7(10)11)5-6-9-3-4-12-6/h3-4H,5H2,1-2H3,(H,10,11)

InChI Key

XOLHWETZQDHYCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CS1)C(=O)O

Origin of Product

United States

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